1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H7ClFNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 3rd position of the pyridine ring and an ethanone group at the 4th position makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride typically involves the reaction of 3-fluoro-N-methoxy-N-methylpyridine-4-carboxamide with methyl magnesium bromide in tetrahydrofuran (THF). The reaction is stirred at room temperature for approximately 2 hours. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like THF, methanol, and dichloromethane, as well as catalysts and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The pathways involved in its mechanism of action are specific to the biological context in which it is used.
Comparison with Similar Compounds
1-(3-Fluoropyridin-4-yl)ethan-1-one hydrochloride can be compared with other similar compounds such as:
- 2-chloro-1-(3-fluoropyridin-4-yl)ethan-1-one hydrochloride
- (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine hydrochloride
These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of different substituents (e.g., chlorine or amine groups) can significantly alter their behavior in chemical reactions and their applications in scientific research.
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
1-(3-fluoropyridin-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H6FNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-4H,1H3;1H |
InChI Key |
BVUAHBDUHSZQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.